3-Methoxy-3'-methylbenzophenone
Overview
Description
3-Methoxy-3'-methylbenzophenone is a chemical compound that belongs to the class of organic compounds known as benzophenones. It is characterized by the presence of a methoxy group and a methyl group attached to a benzophenone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of compounds related to 3-Methoxy-3'-methylbenzophenone can be complex, involving multiple steps and various chemical reactions. For instance, a series of indenopyrazoles, which share some structural similarities with benzophenones, was synthesized from indanones and phenyl isothiocyanates in a two-step process . Another related synthesis involves a palladium-catalyzed cross-coupling reaction to produce hydroxybenzo[c]phenanthrene, a key intermediate for carcinogenic metabolites . These methods highlight the versatility and complexity of synthetic routes that could potentially be adapted for the synthesis of 3-Methoxy-3'-methylbenzophenone.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methoxy-3'-methylbenzophenone has been studied using various spectroscopic and computational techniques. Gas-phase electron diffraction and quantum chemical calculations have been employed to determine the molecular structure and conformational properties of methoxyphenols and dimethoxybenzenes . These studies provide valuable insights into the structural aspects of methoxy-substituted benzophenones, which are crucial for understanding their chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of methoxy-substituted benzophenones can be explored through various reactions. For example, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans underwent acylation reactions to study their reactivity . Additionally, the synthesis of 2-hydroxy-4-methoxy-3'-aminodibenzophenone involved a Friedel-Crafts acylation reaction, demonstrating the potential for substitution reactions in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzophenones are influenced by their molecular structure. Thermochemical studies, including calorimetry and first-principles calculations, have been conducted to determine properties such as enthalpies of formation, vapor pressure, and vaporization enthalpies of methoxyphenols and dimethoxybenzenes . These properties are essential for understanding the stability and reactivity of 3-Methoxy-3'-methylbenzophenone.
Safety And Hazards
properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)15(16)13-7-4-8-14(10-13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZHELVLIIHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457628 | |
Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3'-methylbenzophenone | |
CAS RN |
71372-40-2 | |
Record name | 3-METHOXY-3'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.